molecular formula C15H16O3 B12995145 (2',6'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol

(2',6'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B12995145
M. Wt: 244.28 g/mol
InChI Key: WQGQMMIPJZVMDK-UHFFFAOYSA-N
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Description

(2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two methoxy groups attached to the biphenyl structure, along with a methanol group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol typically involves the reaction of 2,6-dimethoxybiphenyl with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a reducing agent, such as sodium borohydride .

Industrial Production Methods

Industrial production of (2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved in these reactions include oxidation, reduction, and substitution, which are catalyzed by specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both methoxy and methanol groups, which provide distinct reactivity and potential for various chemical transformations. Its structure allows for specific interactions with enzymes and receptors, making it valuable in scientific research .

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

[4-(2,6-dimethoxyphenyl)phenyl]methanol

InChI

InChI=1S/C15H16O3/c1-17-13-4-3-5-14(18-2)15(13)12-8-6-11(10-16)7-9-12/h3-9,16H,10H2,1-2H3

InChI Key

WQGQMMIPJZVMDK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)CO

Origin of Product

United States

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